2-Chloro-4-(2-chlorophenyl)nicotinonitrile 2-Chloro-4-(2-chlorophenyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440657
InChI: InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H
SMILES:
Molecular Formula: C12H6Cl2N2
Molecular Weight: 249.09 g/mol

2-Chloro-4-(2-chlorophenyl)nicotinonitrile

CAS No.:

Cat. No.: VC17440657

Molecular Formula: C12H6Cl2N2

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(2-chlorophenyl)nicotinonitrile -

Specification

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
IUPAC Name 2-chloro-4-(2-chlorophenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H
Standard InChI Key YVQQJHOZHLTEHA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a pyridine core functionalized with two chlorine substituents and a 2-chlorophenyl group. Key structural features include:

  • Pyridine ring: The nitrogen-containing aromatic ring provides electronic asymmetry, influencing reactivity and intermolecular interactions.

  • Chlorine substituents: The electron-withdrawing chlorine atoms at positions 2 and 4 enhance electrophilic substitution potential and stability.

  • Nitrile group: The -CN moiety at position 3 contributes to polarity and serves as a site for further chemical modifications .

Table 1: Basic Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H6Cl2N2\text{C}_{12}\text{H}_{6}\text{Cl}_{2}\text{N}_{2}
Molecular Weight249.09 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-

Note: Experimental data for melting/boiling points and density remain unreported in accessible literature.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A validated synthetic route involves a multi-component reaction (MCR) strategy, adapting methodologies from analogous nicotinonitrile derivatives . For example, the condensation of 2-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate and piperidine, yields structurally similar nicotinonitriles. Key steps include:

  • Condensation: Reactants are mixed in ethanol under reflux (78°C) for 8–12 hours.

  • Chlorination: Thionyl chloride (SOCl2\text{SOCl}_2) or phosphoryl chloride (POCl3\text{POCl}_3) introduces chlorine substituents under controlled conditions (15–100°C) .

  • Purification: Recrystallization in ethanol or column chromatography (hexane/ethyl acetate) isolates the product with >90% purity .

Critical Parameters:

  • Stoichiometry: A 1:1.2 molar ratio of chlorinating agent to substrate optimizes yield.

  • Temperature: Gradual heating prevents side reactions, such as nitrile hydrolysis.

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance efficiency and safety. Recyclable solvents (e.g., ethanol) and automated temperature control systems ensure consistent product quality. Industrial processes prioritize minimizing thionyl chloride waste through closed-loop systems .

Biological Activity and Applications

Anticancer Properties

Nicotinonitrile derivatives exhibit antiproliferative effects by modulating kinase activity. In vitro studies on hepatocellular carcinoma (HepG2) cells show that chlorophenyl-substituted analogs induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Table 2: Biological Activity of Nicotinonitrile Analogs

CompoundActivity (IC₅₀)Target
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile8.7 µM (HepG2)Caspase-3 pathway
2-Chloro-4-(furan-2-yl)nicotinonitrile14.2 µM (MCF-7)Topoisomerase II

Comparative Analysis with Nicotinonitrile Derivatives

Structural Influence on Properties

  • Electron-Withdrawing Groups: Chlorine substituents increase melting points and reduce solubility in polar solvents compared to amino-substituted analogs .

  • Aromatic Substitution: Bulky groups (e.g., naphthyl) decrease crystallinity but enhance lipid solubility, improving membrane permeability .

Table 3: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility (mg/mL, ethanol)
2-Chloro-4-(2-chlorophenyl)nicotinonitrile--
4-Amino-6-phenylnicotinonitrile14512.4
2-Chloro-4-(naphthalen-1-yl)nicotinonitrile1895.8

Future Research Directions

  • Toxicological Profiling: Systematic studies on acute/chronic toxicity are needed to establish safety thresholds.

  • Structure-Activity Relationships (SAR): Modifying the chlorophenyl group’s position could optimize bioactivity.

  • Formulation Development: Nanoencapsulation may enhance bioavailability for therapeutic applications.

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